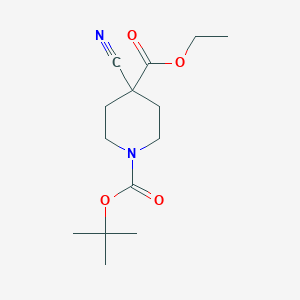
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Cat. No. B1399730
Key on ui cas rn:
1016258-66-4
M. Wt: 282.34 g/mol
InChI Key: IEKGLZRZMZMUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101623B2
Procedure details


A solution of LDA (107 ml, 214.01 mmol) was added to a stirred solution of tert-butyl 4-cyanopiperidine-1-carboxylate (30 g, 143 mmol) in THF (250 ml) at −78° C., under nitrogen. The resulting solution was stirred at −78° C. for 30 minutes. Ethyl chloroformate (16.37 ml, 171.2 mmol) was added. The resulting solution was stirred and allowed to warm to room temperature. The reaction mixture was quenched with saturated NaHCO3 (250 ml), extracted with DCM, and the organic layer was washed with saturated brine (100 ml) then dried over MgSO4, filtered and evaporated to afford the crude material as a orange oil. This material was purified by flash silica chromatography, elution gradient 10% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (20.8 g, 51.6%) as a yellow oil.




Yield
51.6%
Identifiers


|
REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[C:9]([CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1)#[N:10].Cl[C:25]([O:27][CH2:28][CH3:29])=[O:26]>C1COCC1>[C:9]([C:11]1([C:25]([O:27][CH2:28][CH3:29])=[O:26])[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1)#[N:10] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
107 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1CCN(CC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
16.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at −78° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with saturated NaHCO3 (250 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated brine (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude material as a orange oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This material was purified by flash silica chromatography, elution gradient 10% EtOAc in isohexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Pure fractions were evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.8 g | |
| YIELD: PERCENTYIELD | 51.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
